molecular formula C5H10O2 B1294449 Ethyl glycidyl ether CAS No. 4016-11-9

Ethyl glycidyl ether

Cat. No. B1294449
CAS RN: 4016-11-9
M. Wt: 102.13 g/mol
InChI Key: HQCSZRIVJVOYSU-UHFFFAOYSA-N
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Description

Ethyl glycidyl ether (EGE) is a functional monomer that contains an epoxy group and is known for its ability to undergo various chemical reactions due to its active hydroxyl group. It is a versatile compound used in the synthesis of polymers with different architectures and properties. The studies on EGE and its derivatives, such as ethoxy ethyl glycidyl ether (EEGE), have shown potential applications in polymer chemistry, leading to the creation of linear polyglycidyl and copolymers with complicated architectures .

Synthesis Analysis

The synthesis of polymers involving EGE and its derivatives can be achieved through different polymerization techniques. For instance, the anionic ring-opening polymerization (AROP) of ethylene oxide (EO) with EEGE has been studied using in situ 1H NMR spectroscopy to monitor the process and determine reactivity ratios. This method allows for the production of copolymers with varying structures, from random to strongly tapered polyethers . Additionally, the initiation systems for the polymerization of EEGE monomers have been discussed, highlighting the versatility of EEGE in constructing polymers with different architectures .

Molecular Structure Analysis

The molecular structure of EGE and its derivatives plays a crucial role in determining the properties of the resulting polymers. The reactivity ratios of monomers like EO and EEGE under different polymerization conditions can lead to the formation of copolymers with random or tapered structures, which are essential for tailoring the properties of the polymers . The study of the molecular structure is further enhanced by techniques such as 1H and 13C NMR spectroscopy, which provide insights into the conformational changes of copolymers at the molecular level .

Chemical Reactions Analysis

EGE and its derivatives are reactive monomers capable of undergoing various chemical reactions. The initiation step of polymerization for derivatives like 2-(9-carbazolyl)ethyl glycidyl ether involves multiple reactions, including the opening of the oxirane ring and the formation of various potassium alkoxides that act as initiators . Furthermore, the presence of functional groups in EGE derivatives allows for post-functionalization and cross-linking through reactions such as the Diels-Alder chemistry, leading to reversible network formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from EGE are influenced by the monomer composition and the polymerization process. For example, the copolymerization of glycidyl methyl ether (GME) and EGE results in thermoresponsive copolymers with adjustable molecular weight and defined end groups. The thermoresponsive properties of these copolymers have been characterized by UV–vis transmittance and dynamic light scattering, demonstrating their potential for biomedical applications . Additionally, the synthesis of random copolymers comprising EO and allyl glycidyl ether (AGE) has led to the creation of PEG-based polymers suitable for multiple bioconjugations, showcasing the versatility of EGE in the design of functional materials .

Safety And Hazards

EGE is flammable and may cause toxic effects if inhaled or absorbed through skin . Contact with EGE may severely irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption .

Future Directions

Further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .

properties

IUPAC Name

2-(ethoxymethyl)oxirane
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InChI

InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3
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InChI Key

HQCSZRIVJVOYSU-UHFFFAOYSA-N
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Canonical SMILES

CCOCC1CO1
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Molecular Formula

C5H10O2
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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DSSTOX Substance ID

DTXSID90871049
Record name Oxirane, 2-(ethoxymethyl)-
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Molecular Weight

102.13 g/mol
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Physical Description

1,2-epoxy-3-ethoxypropane appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Colorless liquid; [CAMEO]
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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Record name Ethyl glycidyl ether
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Vapor Pressure

31.5 [mmHg]
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Product Name

Ethyl glycidyl ether

CAS RN

4016-11-9
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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Record name Oxirane, 2-(ethoxymethyl)-
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Record name (ethoxymethyl)oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
910
Citations
B Kim, CG Chae, Y Satoh, T Isono, MK Ahn… - …, 2018 - ACS Publications
… [2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether]-block-poly(2-naphthyl glycidyl ether)s (… of 2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether and 2-naphthyl glycidyl ether using a …
Number of citations: 33 pubs.acs.org
J Herzberger, K Fischer, D Leibig, M Bros… - Journal of the …, 2016 - ACS Publications
… We describe a novel epoxide monomer with methyl-thioether moiety, 2-(methylthio)ethyl glycidyl ether (MTEGE), which enables the synthesis of well-defined thioether-functional poly(…
Number of citations: 106 pubs.acs.org
T He, Y Wang, A Narumi, L Xu, S Sato, X Shen… - Polymers, 2021 - mdpi.com
In this paper, we describe a comprehensive study of the thermoresponsive properties of statistic copolymers and multiblock copolymers synthesized by poly(glycidol)s (PG) and poly(…
Number of citations: 6 www.mdpi.com
M Ogura, H Tokuda, S Imabayashi, M Watanabe - Langmuir, 2007 - ACS Publications
… -end phenothiazine (PT) for PT-labeled poly(ethyl glycidyl ether)-block-poly(ethylene oxide) (… The present paper reports the preparation of poly(ethyl glycidyl ether)-block-poly(ethylene …
Number of citations: 33 pubs.acs.org
S Aoki, A Koide, S Imabayashi, M Watanabe - Chemistry letters, 2002 - journal.csj.jp
… Glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) were purchased from Tokyo Kasei Co. n-Butyl glycidyl ether (BGE) was a gift from Daiso Co. Ethoxyethyl glycidyl ether (EEGE…
Number of citations: 60 www.journal.csj.jp
V Müller, R Matthes, M Wagner, M Bros, P Dreier… - Polymer …, 2023 - pubs.rsc.org
… ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) is described. Subsequent deprotection of the acetal groups of EEGE yields copolymers of linear glycerol (linG) and EGE…
Number of citations: 4 pubs.rsc.org
M Kono, K Furuta, S Mori, M Watanabe… - Polymers for …, 1993 - Wiley Online Library
Network polymer electrolytes based on poly[2‐(2‐methoxyethoxy)ethyl glycidyl ether] (PME2GE) were synthesized and characterized. The effects of crosslinking density, the …
Number of citations: 59 onlinelibrary.wiley.com
GV Zyl, GD Zuidema, JF Zack Jr… - Journal of the American …, 1953 - ACS Publications
… Addition of ethyl cyanoacetate to ethyl glycidyl ether yielded a high boiling liquid product, a-cyano-ethoxy-7-valerolactone (XIV). The structure of XIV was proven by hydrolysisof the …
Number of citations: 18 pubs.acs.org
Z Grobelny, A Stolarzewicz, B Morejko-Buż… - European polymer …, 2002 - Elsevier
… 2-(9-Carbazolyl)ethyl glycidyl ether was prepared by the condensation of 9-(2-hydroxyethyl)… 0.5 M 2-(9-carbazolyl)ethyl glycidyl ether tetrahydrofuran solution while mixing, ie the ether …
Number of citations: 18 www.sciencedirect.com
R Matthes, H Frey - Biomacromolecules, 2022 - ACS Publications
… Homopolymers of methyl and ethyl glycidyl ether (PGME, PEGE) are soluble in aqueous solution at room temperature. In contrast, n-propyl glycidyl ether and iso-propyl glycidyl ether …
Number of citations: 14 pubs.acs.org

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